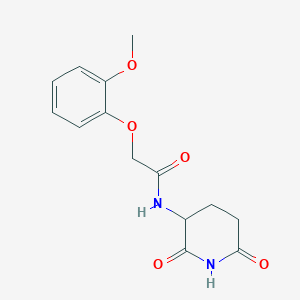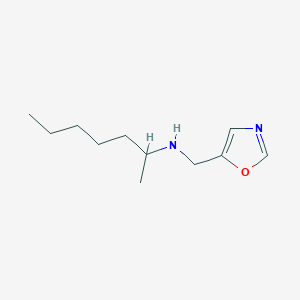
N-(1,3-oxazol-5-ylmethyl)heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-oxazol-5-ylmethyl)heptan-2-amine, commonly known as OXA-2, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of drugs for various diseases. OXA-2 is a derivative of heptan-2-amine and contains an oxazole ring in its structure.
Mecanismo De Acción
The exact mechanism of action of OXA-2 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. OXA-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. OXA-2 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and are implicated in cancer metastasis.
Biochemical and Physiological Effects:
OXA-2 has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and to reduce the activation of immune cells, such as macrophages and T cells. OXA-2 has also been shown to reduce pain sensitivity in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of OXA-2 is its ease of synthesis and high purity. This makes it a suitable candidate for large-scale production and for use in high-throughput screening assays. However, one of the limitations of OXA-2 is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on OXA-2. One area of interest is the development of OXA-2-based drugs for the treatment of chronic pain and inflammatory conditions. Another area of interest is the development of OXA-2-based drugs for the treatment of cancer. Further research is needed to elucidate the exact mechanism of action of OXA-2 and to identify potential targets for drug development. Additionally, the pharmacokinetics and toxicity of OXA-2 need to be further studied to determine its suitability for clinical use.
Métodos De Síntesis
The synthesis of OXA-2 involves the reaction of heptan-2-amine with 5-bromo-2-methyl-oxazole in the presence of a suitable base. The reaction yields OXA-2 as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
OXA-2 has been extensively studied for its potential use in the development of drugs for various diseases. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain, arthritis, and other inflammatory conditions. OXA-2 has also been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(1,3-oxazol-5-ylmethyl)heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-4-5-6-10(2)13-8-11-7-12-9-14-11/h7,9-10,13H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLPLEVPKFSQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NCC1=CN=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
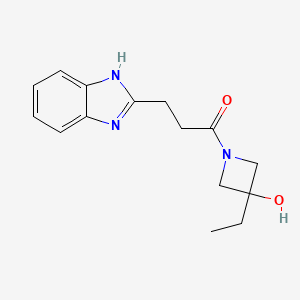
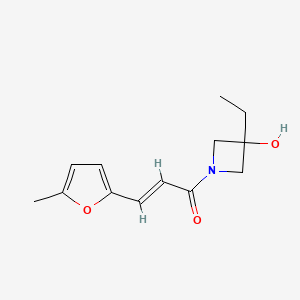
![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)

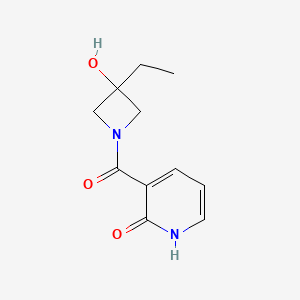

![8-(6-Methoxypyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582017.png)
![8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582026.png)


